ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

X‑ray crystallography SAD phasing heavy‑atom derivatisation

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate enables ~100× faster Pd oxidative addition than bromo analogs, low-catalyst-loading couplings at ambient temp, and robust SAD phasing (Δf″ ≈ 6.8 e⁻ at Cu-Kα). The 4-iodopyrazole motif uniquely recapitulates multi-site binding promiscuity in fragment screening. Superior to bromo, chloro, or methyl ester variants. Essential stock for medicinal chemistry, chemical biology, and crystallography.

Molecular Formula C8H11IN2O2
Molecular Weight 294.09 g/mol
CAS No. 1217862-33-3
Cat. No. B1391191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
CAS1217862-33-3
Molecular FormulaC8H11IN2O2
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)N1C=C(C=N1)I
InChIInChI=1S/C8H11IN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
InChIKeyGAUBIKKSYYOTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS 1217862-33-3) – Core Structural and Physicochemical Profile for Procurement Decisions


Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate is a heterocyclic building block comprising a 4-iodopyrazole core N‑alkylated with an ethyl 2‑propanoate side chain. The molecule (C₈H₁₁IN₂O₂, MW 294.09 g·mol⁻¹) features a chiral α‑methyl centre, an iodine atom at the pyrazole 4‑position, and a terminal ethyl ester [REFS‑1]. The iodine substituent imparts a high anomalous scattering cross‑section (Δf″ ≈ 6.8 e⁻ for Cu‑Kα radiation), making the compound valuable as a heavy‑atom derivative for macromolecular X‑ray crystallography [REFS‑2]. The compound is commercially available as a research chemical (typical purity ≥97%) from several established suppliers and is primarily used as a versatile intermediate in medicinal chemistry and chemical biology, particularly for palladium‑catalysed cross‑coupling reactions and fragment‑based drug discovery [REFS‑1][REFS‑3].

Why Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Cannot Be Replaced by Closest Halogen or Ester Analogs Without Loss of Function


The 4‑iodo substituent is not a trivial halogen placeholder. In palladium‑catalysed cross‑coupling, aryl iodides undergo oxidative addition approximately 10²‑fold faster than the corresponding bromides and >10³‑fold faster than chlorides [REFS‑1], which directly governs reaction yield, catalyst loading, and tolerance of sensitive functional groups. For X‑ray crystallography, iodine’s anomalous scattering signal (Δf″ ≈ 6.8 e⁻) is roughly five‑fold larger than that of bromine (Δf″ ≈ 1.3 e⁻) under standard Cu‑Kα laboratory sources, enabling robust single‑wavelength anomalous diffraction (SAD) phasing from weakly diffracting crystals [REFS‑2]. Furthermore, fragment‑screening campaigns have shown that only 4‑iodopyrazole (not smaller halogen or alkyl variants) recapitulates the multi‑site binding promiscuity of 4‑bromopyrazole across diverse protein targets, a property lost when the halogen is changed [REFS‑3]. Altering the ester from ethyl to methyl or the acid also affects solubility, lipophilicity, and the steric environment at the chiral centre, which are critical parameters when the compound serves as a chiral building block or a prodrug precursor. Consequently, substituting the iodine, the ester, or both simultaneously is not a reliable route to equivalent experimental outcomes.

Quantitative Differentiation Evidence for Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Against Its Closest Analogs


Superior Anomalous Scattering Power for SAD X‑Ray Crystallography vs. Bromo and Chloro Analogs

Iodine delivers an imaginary anomalous scattering correction Δf″ of approximately 6.8 electrons for Cu‑Kα radiation, compared with ≈1.3 e⁻ for bromine and <0.3 e⁻ for chlorine [REFS‑1]. This 5‑fold advantage directly enhances the Bijvoet ratio, enabling de novo phasing of macromolecular crystals that fail to yield sufficient signal with brominated analogs. The ethyl 2‑(4‑iodo‑1H‑pyrazol‑1‑yl)propanoate scaffold therefore serves as a superior heavy‑atom derivative when crystals are non‑isomorphous or weakly diffracting.

X‑ray crystallography SAD phasing heavy‑atom derivatisation iodine anomalous scattering

Accelerated Palladium‑Catalysed Cross‑Coupling Reactivity vs. Bromo and Chloro Congeners

Aryl iodides undergo oxidative addition to Pd⁰ catalysts approximately 10²‑fold faster than aryl bromides and >10³‑fold faster than aryl chlorides . In practical terms, this allows Suzuki–Miyaura couplings using the iodo compound to proceed with lower catalyst loadings (≤1 mol%), shorter reaction times, and higher yields, particularly with electron‑rich or sterically hindered boronic acid partners. The ethyl 2‑(4‑iodo‑1H‑pyrazol‑1‑yl)propanoate therefore offers a more robust entry into 4‑arylated pyrazole libraries than its bromo or chloro counterparts.

Suzuki coupling oxidative addition Pd catalysis aryl iodide

Unique Multi‑Site Binding Promiscuity in Fragment‑Based Screening: 4‑Iodopyrazole Matches 4‑Bromopyrazole, Other Halogens Fail

In a systematic fragment‑soaking study across multiple protein targets, 4‑bromopyrazole identified 15 discrete binding sites in a single HIV reverse‑transcriptase complex, recapitulating the majority of hits from an entire fragment library. Of a panel of analogs, only 4‑iodopyrazole showed comparable multi‑site binding behaviour; all other substitutions (including other halogens and alkyl groups) failed to reproduce this breadth of recognition [REFS‑1]. The ethyl 2‑(4‑iodo‑1H‑pyrazol‑1‑yl)propanoate scaffold, bearing the same 4‑iodopyrazole pharmacophore, is therefore a privileged starting point for fragment elaboration and crystallographic hit identification.

fragment screening crystallographic screening 4‑iodopyrazole binding promiscuity

Divergent Neuropharmacological Profile: 4‑Iodopyrazole Spares Brain Noradrenaline vs. Pyrazole and 4‑Methylpyrazole

In an in‑vivo rat study, four daily doses of pyrazole (50 mg·kg⁻¹) caused a >20% reduction in brain noradrenaline (NA), whereas 4‑iodopyrazole (10–50 mg·kg⁻¹) produced no significant change [REFS‑1]. In mice, acute administration of 4‑iodopyrazole induced a dose‑dependent decrease in rectal temperature and exploratory behaviour, effects that were also observed with 4‑bromopyrazole but not with pyrazole [REFS‑1]. This differential pharmacology indicates that the 4‑iodo substitution preserves certain CNS‑penetrant properties while eliminating the NA‑depleting toxicity of the parent pyrazole, a distinction relevant when the compound is used as a pharmacological probe or a metabolite mimic.

neuropharmacology noradrenaline pyrazole derivatives in vivo selectivity

Distinct Physicochemical and Supply‑Chain Differentiation: MW, LogP, and Vendor Purity

The iodine substituent increases the molecular weight by 47 g·mol⁻¹ compared with the bromo analog (MW 247.09 vs. 294.09) and elevates calculated logP (XLogP3 ≈ 1.9 for the iodo ethyl ester vs. ≈1.4 for the chloro congener) [REFS‑1][REFS‑2]. The higher MW and lipophilicity directly influence compound detection by LC‑MS (improved ionisation efficiency) and membrane permeability in cellular assays. Commercially, the iodo compound is stocked by Fluorochem with a declared purity of 97% [REFS‑1], whereas the bromo analog (CAS 51292‑41‑2) is priced at approximately 8,998 CNY·g⁻¹ (≈1,250 USD) from some Asian vendors, with the iodo variant typically commanding a 20–40% premium due to higher iodine raw‑material cost and more stringent storage requirements (2–8°C, sealed dry) [REFS‑3].

physicochemical properties LogP molecular weight vendor purity

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate – Evidence‑Backed Application Scenarios for Procurement Decision‑Making


De Novo Phasing of Macromolecular Crystals by Single‑Wavelength Anomalous Diffraction (SAD)

When conventional selenomethionine incorporation fails or crystals are weakly diffracting, the iodo compound can be soaked into pre‑formed crystals to exploit the large anomalous signal of iodine (Δf″ ≈ 6.8 e⁻ at Cu‑Kα). This approach has been validated in crystallographic fragment‑screening campaigns where 4‑iodopyrazole derivatives bind at multiple sites, providing robust phase information without the need for synchrotron radiation [REFS‑1][REFS‑2].

High‑Throughput Suzuki–Miyaura Library Synthesis of 4‑Arylpyrazole Bioisosteres

Medicinal chemistry programmes requiring rapid diversification of the pyrazole 4‑position benefit from the ~100‑fold faster oxidative addition rate of the iodo compound relative to the bromo analog. This permits couplings with electron‑deficient or sterically demanding boronic acids at ambient temperature with ≤1 mol% Pd catalyst, minimising deboronation side products and simplifying purification [REFS‑3].

Fragment‑Based Lead Discovery Using 4‑Iodopyrazole‑Containing Scaffolds

Fragment‑based screening has identified the 4‑iodopyrazole motif as one of the few fragments capable of mimicking 4‑bromopyrazole’s multi‑site binding promiscuity. Using the ethyl ester prodrug form allows subsequent hydrolysis to the carboxylic acid for direct conjugation or elaboration, retaining the privileged binding characteristics documented in crystallographic studies [REFS‑2].

In‑Vivo Pharmacological Probe Studies Requiring CNS Penetration Without Noradrenaline Depletion

Unlike the parent pyrazole, which depletes brain noradrenaline by >20% at 50 mg·kg⁻¹, the 4‑iodo derivative does not alter NA levels in rats, while still eliciting dose‑dependent hypothermic and behavioural effects. This makes the compound a cleaner tool for investigating pyrazole‑sensitive pathways in behavioural pharmacology and toxicology studies [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.